molecular formula C17H11N3O2 B565154 9-(4'-Nitrophenyl)-9H-pyrido[3,4-b]indole-d4 CAS No. 1215454-66-2

9-(4'-Nitrophenyl)-9H-pyrido[3,4-b]indole-d4

Cat. No. B565154
CAS RN: 1215454-66-2
M. Wt: 293.318
InChI Key: XJFIJMUNORMRCD-KDWZCNHSSA-N
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Description

Indole derivatives are bioactive aromatic compounds that have found applications in clinical and biological fields . They are known to bind with high affinity to multiple receptors, making them useful in the development of new derivatives .


Synthesis Analysis

Indole derivatives can be synthesized through various methods. For instance, the selective oxidation of the indoline nucleus to indole, hydrolysis of ester and carbamoyl residues followed by decarboxylation with concomitant aromatization of the pyridazine ring starting from tetrahydro-1H-pyridazino[3,4-b]indole derivatives can lead to fused indole-pyridazine compounds .


Molecular Structure Analysis

Indole is a heterocyclic compound that contains a benzenoid nucleus and has 10 π-electrons, which makes them aromatic in nature . The structure of indole derivatives can vary widely, and their properties can be influenced by the specific groups attached to the indole nucleus .


Chemical Reactions Analysis

Indole is highly reactive towards classical electrophilic substitution reactions such as protonation, halogenation, alkylation, and acylation . The 3-position is the most reactive site on the unsubstituted ring, due to its increased electron density .


Physical And Chemical Properties Analysis

Indole and its derivatives are physically crystalline and colorless in nature with specific odors . Their physical and chemical properties can be influenced by the specific groups attached to the indole nucleus .

Mechanism of Action

The mechanism of action of indole derivatives can vary widely depending on their specific structure and the biological system they interact with. Some indole derivatives have been reported to show antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Researchers continue to synthesize a variety of indole derivatives to screen for different pharmacological activities .

properties

CAS RN

1215454-66-2

Product Name

9-(4'-Nitrophenyl)-9H-pyrido[3,4-b]indole-d4

Molecular Formula

C17H11N3O2

Molecular Weight

293.318

IUPAC Name

9-(2,3,5,6-tetradeuterio-4-nitrophenyl)pyrido[3,4-b]indole

InChI

InChI=1S/C17H11N3O2/c21-20(22)13-7-5-12(6-8-13)19-16-4-2-1-3-14(16)15-9-10-18-11-17(15)19/h1-11H/i5D,6D,7D,8D

InChI Key

XJFIJMUNORMRCD-KDWZCNHSSA-N

SMILES

C1=CC=C2C(=C1)C3=C(N2C4=CC=C(C=C4)[N+](=O)[O-])C=NC=C3

synonyms

Nitrophenylnorharman-d4;  9-(4-Nitrophenyl)-9H-pyrido[3,4-b]indole-d4; 

Origin of Product

United States

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